

Trimethylsilanol: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsilanol ((CH₃)₃SiOH), also known as TMS, is a fundamental organosilicon compound characterized by a silicon atom bonded to three methyl groups and one hydroxyl group.[1] This colorless, volatile liquid is a key intermediate in organosilicon chemistry and finds applications ranging from being a building block for silicone polymers to a surface modification agent.[2][3] Its unique properties, including its weak acidity and propensity for self-condensation, dictate its handling and utility.[1] This guide provides an in-depth overview of trimethylsilanol, covering its chemical structure, physicochemical properties, synthesis protocols, and key chemical reactions. All quantitative data are summarized in structured tables, and reaction pathways are visualized using DOT language diagrams for enhanced clarity.

Chemical Formula and Structure

Trimethylsilanol is an organosilicon compound with the chemical formula C₃H₁₀OSi.[4] The central silicon atom is bonded to three methyl (-CH₃) groups and one hydroxyl (-OH) group, resulting in a tetrahedral molecular geometry.[3]

Molecular Identifiers:

• IUPAC Name: **Trimethylsilanol**[1]



• CAS Number: 1066-40-6[4]

• Synonyms: Hydroxytrimethylsilane, Trimethylhydroxysilane, TMS[4][5]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of **trimethylsilanol** are crucial for its application and handling. These properties are summarized in the tables below.

Table 1: Physical and Chemical Properties of

Trimethylsilanol

Property	Value	Reference(s)
Molecular Weight	90.20 g/mol	[4]
Appearance	Colorless, volatile liquid	[1]
Odor	Pungent, strong odor	[6][7]
Boiling Point	99-100 °C	[1]
Melting Point	-4.5 °C	[2]
Density	0.8112 g/cm3 at 20 °C	[8]
Vapor Pressure	21 mbar at 20 °C	[1]
Water Solubility	Limited (1.00 mg/ml)	[2]
pKa	11	[1]
Refractive Index (n ²⁰ /D)	1.3889	[2]
Flash Point	-18 °F (-27.8 °C)	[6]

Table 2: Spectroscopic Data for Trimethylsilanol



Spectroscopic Technique	Data	Reference(s)
¹H NMR (CDCl₃)	δ = 0.14 ppm (singlet, 9H, Si-(CH ₃) ₃)	[1]
²⁹ Si NMR (Toluene-d8)	Chemical shifts are concentration-dependent.	[9][10]
IR Spectroscopy	The assignment of SiOH group vibrations can be complex. The δ (SiOH) bending mode for free silanol groups is observed around 834 cm $^{-1}$. In hydrogenbonded structures, this can shift to the 1000-1200 cm $^{-1}$ range.	[11]
Mass Spectrometry	Major peaks (m/z): 75 (Top Peak), 45 (2nd Highest), 47 (3rd Highest). The peak at m/z 75 corresponds to the [(CH ₃) ₃ Si] ⁺ ion.	[7]

Synthesis and Experimental Protocols

Trimethylsilanol is primarily synthesized through the controlled hydrolysis of trimethylsilyl precursors. Direct hydrolysis of chlorotrimethylsilane with water is generally avoided as the hydrochloric acid byproduct catalyzes the rapid condensation of **trimethylsilanol** to hexamethyldisiloxane.[4][12] Therefore, weakly basic or alternative hydrolysis methods are preferred.

Synthesis via Weakly Basic Hydrolysis of Chlorotrimethylsilane

This method avoids the acid-catalyzed dimerization of the product.

Experimental Protocol:



- Reaction Setup: A reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a condenser is charged with a dilute aqueous basic solution (e.g., sodium bicarbonate solution). The vessel is cooled in an ice bath.
- Addition of Precursor: Chlorotrimethylsilane is added dropwise to the cooled, stirred basic solution. The rate of addition is controlled to maintain a low reaction temperature.
- Reaction: The mixture is stirred vigorously for a specified period (e.g., 1-2 hours) while maintaining the low temperature to allow for complete hydrolysis.
- Workup: The organic layer is separated from the aqueous layer. The aqueous layer may be
 extracted with a suitable organic solvent (e.g., diethyl ether) to maximize recovery. The
 combined organic extracts are then dried over an anhydrous salt (e.g., magnesium sulfate).
- Purification: The solvent is removed under reduced pressure, and the resulting crude **trimethylsilanol** is purified by fractional distillation.

Synthesis via Hydrolysis of Hexamethyldisiloxane

Trimethylsilanol can also be obtained by the basic hydrolysis of its condensation dimer, hexamethyldisiloxane.[4][12]

Experimental Protocol:

- Reaction Setup: Hexamethyldisiloxane is mixed with an aqueous or alcoholic solution of a strong base, such as sodium hydroxide.
- Reaction: The mixture is stirred, potentially with gentle heating, to drive the hydrolysis reaction to completion.
- Neutralization and Workup: The reaction mixture is carefully neutralized with a weak acid.
 The resulting trimethylsilanol is then extracted with an organic solvent.
- Purification: The product is purified by fractional distillation as described in the previous method.

Synthesis via Hydrolysis of Hexamethyldisilazane



A patented method describes the synthesis from hexamethyldisilazane.[8]

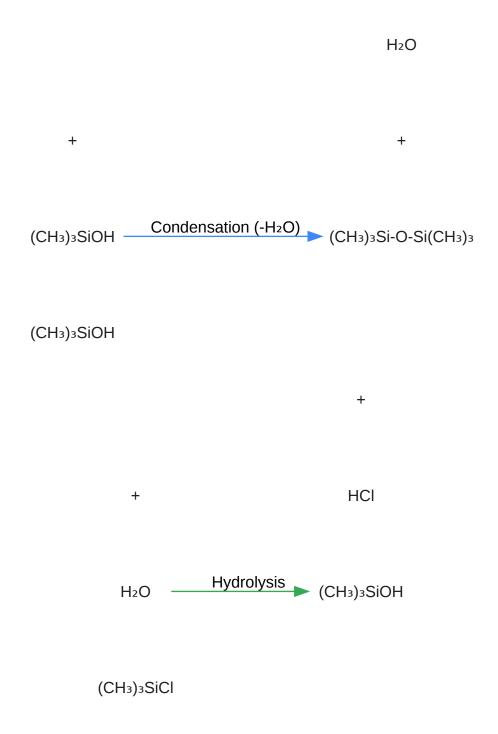
Experimental Protocol:

- Reaction Setup: A 1000 mL four-necked flask is charged with 90-110 parts by weight of water and 45-55 parts of glacial acetic acid. The mixture is stirred and heated to 60-70 °C.[8]
- Reaction: 550 parts by weight of hexamethyldisilazane is added dropwise to the heated solution over 2-3 hours.[8]
- Purification: The resulting solution is distilled, with the fraction collected at 103-105 °C being the purified **trimethylsilanol** (purity >98%).[8]

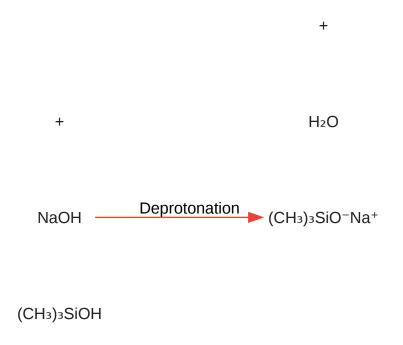
Key Chemical Reactions and Pathways Condensation to Hexamethyldisiloxane

A defining characteristic of **trimethylsilanol** is its tendency to undergo self-condensation, especially in the presence of acid or base catalysts, to form hexamethyldisiloxane and water.[1] [13] This equilibrium reaction is a critical consideration in its synthesis and storage.









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